Product packaging for 4-Fluoro-2-isopropoxybenzaldehyde(Cat. No.:CAS No. 1289162-65-7)

4-Fluoro-2-isopropoxybenzaldehyde

Cat. No.: B3347193
CAS No.: 1289162-65-7
M. Wt: 182.19 g/mol
InChI Key: IBGSIPOIZNQXPJ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzaldehyde (B42025) Derivatives in Advanced Organic Synthesis

Fluorinated benzaldehyde derivatives are a cornerstone in modern organic synthesis, largely due to the unique properties that the fluorine atom confers upon a molecule. The incorporation of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. elsevierpure.comnih.gov In medicinal chemistry, for example, the presence of fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. elsevierpure.comnih.gov

These derivatives serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. synthetikaeu.com The aldehyde group is highly reactive and participates in numerous chemical transformations, including condensation reactions to form Schiff bases, oxidation to carboxylic acids, and reduction to alcohols. synthetikaeu.com The fluorine atom, on the other hand, can direct the course of reactions and can be a key feature in the final product's function. acs.org The interplay between the aldehyde and the fluorine substituent on the aromatic ring makes these compounds powerful tools for synthetic chemists. synthetikaeu.comacs.org

Academic Significance of 4-Fluoro-2-isopropoxybenzaldehyde as a Synthetic Intermediate

This compound, in particular, holds considerable academic interest as a synthetic intermediate. Its structure allows for the creation of diverse molecular architectures. For instance, it is a precursor in the synthesis of more complex molecules where the isopropoxy group can be deprotected to reveal a hydroxyl group, as seen in the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990). google.com This transformation highlights the utility of the isopropoxy group as a protecting group for the phenol (B47542) functionality during synthesis.

The compound's aldehyde function enables its use in building larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. Researchers have utilized fluorinated benzaldehydes in the preparation of biologically active compounds, including potential kinase inhibitors and other therapeutic agents. chemicalbook.com The specific substitution pattern of this compound provides a unique starting point for accessing novel chemical space.

Historical Overview of Research Trends for Fluorinated Benzaldehyde Scaffolds

Research into fluorinated organic compounds, including benzaldehyde scaffolds, has seen a significant rise over the past few decades. researchgate.net Initially, the introduction of fluorine into organic molecules was a challenging endeavor due to the high reactivity of fluorinating agents. elsevierpure.comnih.gov However, the development of more selective and milder fluorination methods has propelled the field forward.

Historically, the focus was often on simpler fluorinated benzaldehydes. Over time, as synthetic methodologies became more sophisticated, chemists began to explore more complex substitution patterns to fine-tune the properties of the resulting molecules. acs.org This has led to an increasing number of publications and patents involving multi-substituted fluorinated benzaldehydes. The trend reflects a growing appreciation for the nuanced effects that different substituents, in combination with fluorine, can have on a molecule's behavior. researchgate.net The study of scaffolds, which are core molecular structures, has become a key area of research, with analyses of trends in their use in medicinal chemistry literature. researchgate.net

Rationale and Scope of Academic Investigations Pertaining to this compound

Academic investigations into this compound are driven by the need for novel and efficient synthetic routes to complex and valuable molecules. The rationale for its study lies in its potential as a key building block for new pharmaceuticals, agrochemicals, and functional materials. innospk.com Research in this area often focuses on developing new synthetic methods that utilize this aldehyde, exploring its reactivity in various chemical transformations, and synthesizing novel compounds with potentially useful properties.

The scope of these investigations is broad and encompasses several key areas:

Development of Synthetic Methodologies: Researchers are interested in creating efficient and scalable syntheses of this compound itself, as well as developing new reactions where it can be used as a starting material. google.com

Synthesis of Biologically Active Molecules: A significant portion of the research is directed towards the synthesis of new compounds with potential therapeutic applications. chemicalbook.com

Materials Science: The unique electronic properties imparted by the fluorine atom make this and similar compounds of interest in the design of new polymers and other advanced materials. synthetikaeu.cominnospk.com

Detailed research findings have shown, for example, a method for producing 2-fluoro-4-hydroxybenzaldehyde from 3-fluorophenol (B1196323), where 2-fluoro-4-isopropoxybenzaldehyde (B1403723) is a key intermediate. google.com This process involves protecting the hydroxyl group as an isopropoxy ether, followed by bromination, Grignard reagent formation, formylation, and finally deprotection. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B3347193 4-Fluoro-2-isopropoxybenzaldehyde CAS No. 1289162-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGSIPOIZNQXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Fluoro 2 Isopropoxybenzaldehyde

Chemo- and Regioselective Synthesis of 4-Fluoro-2-isopropoxybenzaldehyde

The primary challenge in synthesizing this compound lies in achieving the desired ortho-formylation of the 3-fluoroisopropoxybenzene precursor with high regioselectivity. Several methods have been developed for the ortho-formylation of phenols and their derivatives, which can be adapted for this purpose.

A prominent and highly regioselective method involves the use of magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde as the formylating agent. mdma.chorgsyn.org This method demonstrates excellent ortho-selectivity for a wide range of substituted phenols. The reaction proceeds via the formation of a magnesium phenoxide, which directs the electrophilic attack of paraformaldehyde to the ortho position. For the synthesis of this compound, the starting material would be 3-fluoroisopropoxybenzene, which can be prepared from 3-fluorophenol (B1196323) and 2-bromopropane (B125204) via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com

Another classical method for ortho-formylation is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium. synarchive.comwikipedia.orgmaxbrainchemistry.com While generally effective for phenols, the Duff reaction can sometimes result in lower yields and require more stringent purification. ecu.edu DFT calculations have provided insights into the selectivity-determining step of the Duff reaction, suggesting that a hydrogen bond governs the formation of a cyclohexa-2,4-dienone intermediate, which dictates the position of formylation. rsc.org

The Vilsmeier-Haack reaction offers another route to formylation, employing a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent. organic-chemistry.orgyoutube.comwikipedia.org This electrophilic species can then react with electron-rich aromatic compounds. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors, often favoring the para position unless it is blocked. youtube.com For 3-fluoroisopropoxybenzene, careful control of reaction conditions would be necessary to favor ortho-formylation.

A multi-step approach providing high regioselectivity involves the initial bromination of 3-fluoroisopropoxybenzene to yield 1-bromo-4-fluoro-2-isopropoxybenzene (B1522302). chemicalbook.comsigmaaldrich.com Subsequent Grignard reagent formation followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF) would then introduce the aldehyde group at the desired position.

Method Reagents Key Features Potential Starting Material
MgCl₂-mediated formylationMgCl₂, Et₃N, ParaformaldehydeHigh ortho-selectivity, mild conditions. mdma.chorgsyn.org3-Fluoroisopropoxybenzene
Duff ReactionHexamethylenetetramine (HMTA), AcidOrtho-selective for phenols. synarchive.comwikipedia.orgmaxbrainchemistry.com3-Fluoroisopropoxybenzene
Vilsmeier-Haack ReactionDMF, POCl₃Formylation of electron-rich arenes. organic-chemistry.orgyoutube.com3-Fluoroisopropoxybenzene
Grignard-based SynthesisMg, DMF (after bromination)Multi-step but highly regioselective.1-Bromo-4-fluoro-2-isopropoxybenzene

Development of Novel Catalytic Approaches for this compound Production

Recent advancements in catalysis offer promising alternatives to traditional stoichiometric formylation methods. Palladium-catalyzed carbonylation reactions, in particular, have emerged as powerful tools for the synthesis of aromatic aldehydes.

One such approach involves the palladium-catalyzed formylation of aryl halides or triflates using syngas (a mixture of CO and H₂). nih.govnih.gov This methodology could be applied to a suitably substituted precursor, such as 1-bromo-4-fluoro-2-isopropoxybenzene. The development of ligands like di(1-adamantyl)-n-butylphosphine (cataCXium A) has enabled these reactions to proceed at relatively low pressures. nih.gov

Another innovative catalytic strategy is the formylation of phenol-derived aryl fluorosulfonates. nih.govresearchgate.net This method is advantageous as the fluorosulfonate group can be readily introduced onto a phenolic precursor. The subsequent palladium-catalyzed reductive carbonylation with syngas provides the corresponding aldehyde. This approach avoids the use of more expensive aryl bromides or triflates. nih.gov

Transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) have been shown to catalyze the Vilsmeier-Haack formylation of hydrocarbons, leading to significant rate accelerations. researchgate.net The application of such catalysts could potentially improve the efficiency and selectivity of the formylation of 3-fluoroisopropoxybenzene. Furthermore, Pd(II)-catalyzed ortho-C–H olefination of phenol (B47542) derivatives has been demonstrated, and while not a direct formylation, it showcases the potential for catalytic functionalization at the ortho position. nih.gov

Catalytic System Substrate Type Key Advantages
Pd(OAc)₂ / cataCXium AAryl BromidesUse of syngas, lower pressure conditions. nih.gov
Pd(OAc)₂ / dpppAryl FluorosulfonatesReadily available precursors from phenols. nih.govresearchgate.net
Transition Metal Ions (e.g., Cu(II))Electron-rich ArenesPotential rate acceleration for Vilsmeier-Haack reaction. researchgate.net

Green Chemistry Principles and Sustainable Syntheses of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to enhance sustainability.

The use of catalytic methods, as described in the previous section, is a core principle of green chemistry, as it reduces the generation of stoichiometric waste. rug.nl For instance, employing a palladium catalyst in small quantities is preferable to using stoichiometric amounts of reagents like MgCl₂.

Solvent selection is another critical aspect. The development of solvent-free reaction conditions, such as mechanochemical methods, offers significant environmental benefits. A mechanochemical Duff reaction has been reported for the formylation of electron-rich arenes, which avoids the use of toxic and low-boiling trifluoroacetic acid. researchgate.net The use of greener solvents, such as water or bio-based solvents, is also a key consideration where possible.

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important metric. Reactions like the direct ortho-formylation have a higher atom economy compared to multi-step sequences that involve protection and deprotection steps or the introduction and subsequent removal of other functional groups.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. acs.orgliberty.edu

Process Optimization Strategies for High-Yield Production of this compound

To ensure the economic viability of this compound production on a larger scale, process optimization is crucial. This involves a systematic study of reaction parameters to maximize yield and minimize costs.

For a Grignard-based synthesis, key parameters to optimize include temperature, solvent, and the rate of addition of the Grignard reagent. numberanalytics.comnih.govmit.eduacs.orgnih.gov Low temperatures are often necessary to prevent side reactions. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can significantly impact the reaction's success. numberanalytics.com

In catalytic reactions, the optimization of catalyst loading, ligand concentration, temperature, and pressure is essential. For palladium-catalyzed formylations, finding the optimal balance between these parameters can lead to high turnover numbers and turnover frequencies, thus reducing the amount of expensive catalyst required. nih.gov

The use of design of experiments (DoE) methodologies can be a powerful tool for process optimization, allowing for the simultaneous investigation of multiple variables and their interactions. This statistical approach can lead to a more robust and efficient process compared to traditional one-factor-at-a-time optimization.

Comparative Analysis of Different Synthetic Pathways to this compound

Several synthetic pathways can be envisaged for the production of this compound, each with its own advantages and disadvantages.

Pathway A: Williamson Ether Synthesis followed by Ortho-Formylation

This two-step route begins with the Williamson ether synthesis of 3-fluoroisopropoxybenzene from 3-fluorophenol and an isopropyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com The subsequent ortho-formylation can be achieved using methods like the MgCl₂/paraformaldehyde system or the Duff reaction. mdma.chsynarchive.com This pathway benefits from the high regioselectivity of the formylation step.

Pathway B: Multi-step Synthesis via Bromination and Grignard Reaction

This pathway involves the initial synthesis of 3-fluoroisopropoxybenzene, followed by regioselective bromination to yield 1-bromo-4-fluoro-2-isopropoxybenzene. chemicalbook.com A Grignard reagent is then formed, which reacts with a formylating agent like DMF to produce the target aldehyde. While longer, this route offers excellent control over regiochemistry.

Pathway C: Catalytic Formylation

This approach would involve the conversion of a suitable precursor, such as 1-bromo-4-fluoro-2-isopropoxybenzene or a fluorosulfonate derivative of 3-fluoroisopropoxybenzene, using a palladium catalyst and syngas. nih.govnih.gov This pathway is potentially more atom-economical and environmentally friendly but may require more specialized equipment for handling gases under pressure.

Pathway Pros Cons
A: Williamson Ether Synthesis & Ortho-Formylation High regioselectivity in the formylation step. mdma.chTwo distinct reaction steps are required.
B: Bromination & Grignard Reaction Excellent control of regiochemistry.Multi-step process, use of stoichiometric magnesium.
C: Catalytic Formylation Potentially higher atom economy, greener. nih.govnih.govMay require high-pressure equipment and catalyst development.

Continuous Flow Methodologies in the Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The application of continuous flow methodologies to the synthesis of this compound could offer significant benefits.

Palladium-catalyzed formylation reactions are particularly well-suited for continuous flow processing. nih.govnih.govresearchgate.net The use of packed-bed reactors with immobilized catalysts can facilitate catalyst recovery and reuse, a key principle of green chemistry. Flow reactors also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. The enhanced mass and heat transfer in flow reactors can be particularly beneficial for gas-liquid reactions, such as those involving syngas. nih.gov

A continuous flow setup could be designed for the Williamson ether synthesis of the 3-fluoroisopropoxybenzene intermediate, followed by an in-line formylation step. This "telescoping" of reactions avoids the isolation and purification of intermediates, leading to a more streamlined and efficient process. beilstein-journals.org The inherent safety features of flow reactors, such as small reaction volumes and rapid heat dissipation, are also advantageous when dealing with potentially hazardous reagents or exothermic reactions.

Comprehensive Analysis of Chemical Reactivity and Derivatization of 4 Fluoro 2 Isopropoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions of 4-Fluoro-2-isopropoxybenzaldehyde

The reactivity of the aromatic ring in this compound towards electrophilic substitution is influenced by the electronic effects of its substituents. The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the fluorine atom is a deactivating, ortho-, para-directing group due to its strong electron-withdrawing inductive effect. The aldehyde group is a deactivating, meta-directing group. The interplay of these effects governs the position of electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgnih.gov For instance, in a related system, the Friedel-Crafts acylation of m-fluorotoluene, a mixture of ortho and para isomers is obtained. google.com This suggests that the directing effects of both the fluorine and the activating group play a role in the product distribution. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings would apply.

Nucleophilic Addition Reactions at the Carbonyl Center of this compound

The carbonyl group of this compound is susceptible to nucleophilic addition, a characteristic reaction of aldehydes and ketones. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

One prominent example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Another important nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide. This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon bond.

Grignard reagents (organomagnesium compounds) and organolithium reagents are potent nucleophiles that readily add to the carbonyl group of this compound to form secondary alcohols after acidic workup. For example, the reaction of this compound with a Grignard reagent derived from 2-bromofuran (B1272941) would yield (4-fluoro-2-isopropoxyphenyl)(furan-2-yl)methanol. guidechem.com

Oxidation and Reduction Pathways of this compound

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 4-fluoro-2-isopropoxybenzoic acid . chemscene.comsigmaaldrich.com This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of aldehydes, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test.

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, (4-fluoro-2-isopropoxyphenyl)methanol . This can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation Reactions Involving this compound for Complex Scaffold Formation

Condensation reactions are crucial for the construction of more complex molecular architectures from simpler starting materials. This compound serves as a valuable building block in several such reactions.

The Knoevenagel condensation is a key example, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comrsc.org This reaction is a modification of the aldol (B89426) condensation. sigmaaldrich.com For instance, the reaction of fluorinated benzaldehydes with malononitrile, often facilitated by mechanochemical methods, leads to the formation of substituted alkenes. beilstein-journals.orgresearchgate.net The reaction typically proceeds through a nucleophilic addition followed by dehydration. sigmaaldrich.com

Another significant condensation reaction is the Claisen-Schmidt condensation , which is used to synthesize chalcones. rasayanjournal.co.innih.govjocpr.comyoutube.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. rasayanjournal.co.innih.govjocpr.com Chalcones, which are α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds and possess a range of biological activities. nih.govnih.gov The reaction of this compound with an appropriate acetophenone would yield a fluorinated and isopropoxy-substituted chalcone (B49325).

These condensation reactions provide access to a diverse range of complex scaffolds, which can be further modified to generate libraries of compounds for various applications. For example, the Knoevenagel condensation products can be used in sequential reactions to synthesize indene (B144670) and benzofulvene derivatives. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate

While the aldehyde group itself is not typically the reactive site in metal-catalyzed cross-coupling reactions, the aryl fluoride (B91410) moiety of this compound can potentially participate in such transformations, although C-F bond activation is generally more challenging than that of other aryl halides. nih.gov However, the corresponding aryl halide or triflate derivatives are common substrates in these reactions. wiley.com

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comlibretexts.org This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene. organic-chemistry.orgyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgnih.gov This reaction has broad substrate scope and is widely used in the synthesis of anilines. wikipedia.orgnih.gov

The Suzuki coupling , another palladium-catalyzed reaction, involves the coupling of an organoboron compound with an aryl or vinyl halide or triflate.

While direct coupling involving the C-F bond of this compound is less common, its derivatives where the fluorine is replaced by a more reactive halogen (Br, I) or a triflate group would be excellent substrates for these powerful C-C and C-N bond-forming reactions.

Functionalization Strategies for the Isopropoxy and Fluoro Moieties of this compound

The isopropoxy and fluoro groups on the aromatic ring of this compound offer opportunities for further functionalization.

Isopropoxy Group: The isopropoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further reactions. This dealkylation can be achieved using reagents like boron trichloride (B1173362) (BCl3). For example, 2-fluoro-4-isopropoxybenzaldehyde (B1403723) can be deprotected to 2-fluoro-4-hydroxybenzaldehyde (B1296990) using BCl3. google.com

Fluoro Group: The fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr) . nih.govwalisongo.ac.idebyu.edu.trnih.gov In SNAr reactions, the rate of reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. ebyu.edu.tr The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making fluoride a good leaving group in this context, contrary to its behavior in SN2 reactions. stackexchange.com The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) can proceed under mild basic conditions. nih.gov While the aldehyde group is deactivating, the combined electronic effects in this compound might still allow for SNAr reactions under appropriate conditions, especially with strong nucleophiles.

Data Tables

Table 1: Oxidation and Reduction Products of this compound

Starting MaterialReaction TypeProduct
This compoundOxidation4-Fluoro-2-isopropoxybenzoic acid chemscene.comsigmaaldrich.com
This compoundReduction(4-Fluoro-2-isopropoxyphenyl)methanol

Table 2: Examples of Condensation Reactions

Reaction NameReactantsProduct Type
Knoevenagel CondensationThis compound, MalononitrileSubstituted alkene beilstein-journals.orgresearchgate.net
Claisen-Schmidt CondensationThis compound, Acetophenone derivativeChalcone rasayanjournal.co.innih.govjocpr.com

Table 3: Metal-Catalyzed Coupling Reactions (with corresponding aryl halide/triflate)

Reaction NameSubstrate TypeCoupling PartnerProduct Type
Heck ReactionAryl halide/triflateAlkeneSubstituted alkene wikipedia.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig AminationAryl halide/triflateAmineAryl amine wikipedia.orgorganic-chemistry.orglibretexts.org
Suzuki CouplingAryl halide/triflateOrganoboron compoundBiaryl

4 Fluoro 2 Isopropoxybenzaldehyde As a Versatile Synthetic Building Block

Application in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

While direct and extensive research on the application of 4-Fluoro-2-isopropoxybenzaldehyde in the synthesis of a wide array of heterocyclic scaffolds is not broadly documented in publicly available literature, its structural motifs suggest significant potential. The presence of the aldehyde group allows for its participation in a variety of cyclization and condensation reactions that are fundamental to the formation of heterocyclic systems. For instance, it can theoretically be employed in reactions such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction to produce dihydropyridines and dihydropyrimidinones, respectively. The electronic effects of the fluorine and isopropoxy substituents can influence the reactivity of the aldehyde and the stability of the resulting heterocyclic products.

Role in the Construction of Advanced Organic Materials Precursors

The utility of this compound extends to the synthesis of precursors for advanced organic materials. The fluorine substituent is known to impart desirable properties such as thermal stability and altered electronic characteristics in organic materials. The aldehyde functionality serves as a key handle for building larger, conjugated systems, which are the cornerstone of organic electronics. For example, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to form vinyl derivatives, which can then be polymerized or incorporated into larger molecular frameworks for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Utilization in the Preparation of Complex Molecular Architectures and Natural Product Analogs

The strategic placement of functional groups in this compound makes it a useful starting material for the construction of complex molecular architectures and analogs of natural products. The aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, providing multiple avenues for further elaboration. The fluoro and isopropoxy groups can influence the conformational preferences and biological activity of the target molecules. While specific examples of its use in the total synthesis of complex natural products are not readily found, its potential as a key fragment in a convergent synthesis strategy is clear.

Contributions to Chemical Libraries for High-Throughput Screening and Exploration

In the realm of drug discovery and chemical biology, the generation of diverse chemical libraries for high-throughput screening (HTS) is paramount. This compound can serve as a valuable scaffold for the creation of such libraries. Its aldehyde group is amenable to a wide range of reactions that can be performed in a parallel synthesis format, allowing for the rapid generation of a large number of distinct compounds. The resulting library of molecules, each bearing the 4-fluoro-2-isopropoxy-phenyl moiety, can then be screened against various biological targets to identify potential lead compounds for drug development.

Integration into Multicomponent Reaction Sequences for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi or Passerini reactions. By employing this aldehyde in MCRs, chemists can rapidly generate a wide array of structurally diverse and complex molecules, which is highly desirable for the exploration of new chemical space and the discovery of novel bioactive compounds.

Advanced Spectroscopic and Computational Investigations of 4 Fluoro 2 Isopropoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules like 4-Fluoro-2-isopropoxybenzaldehyde. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's three-dimensional structure in solution can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the electronic environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts due to the electronic effects of the fluoro, isopropoxy, and aldehyde substituents. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The methine proton of the isopropoxy group appears as a septet, coupled to the six equivalent methyl protons, which in turn appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The fluorine atom, being highly electronegative, has a notable effect on the chemical shifts of the carbon atoms it is directly bonded to and those in its vicinity, which can be observed through C-F coupling.

Conformational Analysis: The orientation of the isopropoxy and aldehyde groups relative to the benzene ring is a key aspect of the molecule's conformation. Computational methods are often used in conjunction with NMR data to determine the most stable conformers. sjsu.edu For flexible molecules, the observed NMR parameters represent a Boltzmann-weighted average of all significantly populated conformations in solution. sjsu.edu By comparing experimental NMR data with parameters calculated for different potential low-energy conformations, the predominant solution-state structure can be elucidated. sjsu.edu For instance, the relative orientation of the aldehyde group can be influenced by intramolecular interactions, which can be probed by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), although for a molecule of this size, computational predictions are often sufficient.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Below is a table of predicted proton NMR chemical shifts for this compound.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)10.3Singlet
Aromatic-H (ortho to CHO)7.6Doublet
Aromatic-H (meta to CHO)7.1Doublet of doublets
Aromatic-H (para to CHO)6.9Doublet
Isopropoxy (-CH)4.7Septet
Isopropoxy (-CH₃)1.4Doublet

Note: These are representative values and can vary based on the solvent and computational model used.

Advanced Mass Spectrometric Fragmentation Pathway Elucidation of this compound and its Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is particularly useful for proposing fragmentation pathways.

Upon electron ionization (EI), this compound would first form a molecular ion [M]⁺•. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. Key fragmentation pathways can be proposed:

Loss of the Isopropyl Group: A primary fragmentation event is often the cleavage of the C-O bond in the isopropoxy group, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a McLafferty-type rearrangement, if sterically feasible. The loss of propene is a common pathway for ethers.

Alpha-Cleavage of the Aldehyde: The molecular ion can undergo cleavage adjacent to the carbonyl group. This can result in the loss of a hydrogen radical (•H) to form a stable acylium ion [M-H]⁺, or the loss of the formyl radical (•CHO) to yield an [M-CHO]⁺ ion.

Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen can cleave, leading to fragments corresponding to the isopropoxy radical and the fluorobenzaldehyde cation, or vice versa.

Ring Cleavage: While less common for stable aromatic systems, at higher energies, fragmentation of the benzene ring itself can occur.

The presence of the fluorine atom influences the fragmentation by stabilizing certain cationic species and directing cleavage pathways. The interpretation of fragmentation spectra is a complex process that often requires expert knowledge and can be aided by computational tools that predict fragmentation pathways. nih.gov

Interactive Data Table: Plausible Fragment Ions The table below lists plausible m/z values for key fragments of this compound (Molecular Weight: 182.18 g/mol ).

Fragment IonProposed Structurem/z (nominal)
[M]⁺•C₁₀H₁₁FO₂⁺•182
[M-H]⁺C₁₀H₁₀FO₂⁺181
[M-CH₃]⁺C₉H₈FO₂⁺167
[M-C₃H₇]⁺C₇H₄FO₂⁺139
[M-OC₃H₇]⁺C₇H₄FO⁺123

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These complementary methods are powerful for structural characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. For this compound, the IR spectrum is dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp band typically appears in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group appear just below 3000 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-F Stretch: A strong band corresponding to the C-F bond stretch is typically found in the range of 1200-1250 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nih.gov In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce a strong signal. The symmetric C-H stretching of the methyl groups and the C=O stretch would also be Raman active.

Combined analysis of IR and Raman spectra, often supported by DFT calculations to predict vibrational frequencies and intensities, allows for a comprehensive assignment of the molecule's vibrational modes. researchgate.netjmaterenvironsci.com

Interactive Data Table: Key Vibrational Frequencies

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3000 - 3100Medium-Weak
Aliphatic C-H StretchIR, Raman2850 - 2980Medium-Strong
Aldehyde C=O StretchIR1680 - 1700Strong
Aromatic C=C StretchIR, Raman1450 - 1600Medium
C-F StretchIR1200 - 1250Strong
C-O-C Asymmetric StretchIR1200 - 1300Strong

Electronic Absorption and Emission Spectroscopy of this compound and its Derivatives

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The benzaldehyde (B42025) moiety contains a chromophore, which is a part of the molecule responsible for its color by absorbing light at specific wavelengths.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. These bands are usually observed in the range of 240-280 nm for substituted benzaldehydes.

n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. It is a lower energy, and thus longer wavelength, transition compared to π→π*. This absorption band is typically weaker and appears around 300-350 nm.

The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. The electron-donating isopropoxy group and the electron-withdrawing fluoro and aldehyde groups influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max). Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.net

Quantum Chemical Calculations (DFT, Ab Initio) on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular and electronic properties of compounds like this compound. conicet.gov.ar These methods can accurately predict a wide range of properties.

Geometric Optimization: Calculations are first performed to find the lowest energy geometry (the most stable conformation) of the molecule. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic site.

Reactivity Descriptors: From the calculated HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. conicet.gov.ar These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Calculated Quantum Chemical Properties

PropertyDescriptionPredicted Value (Representative)
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.8 eV
HOMO-LUMO GapIndicator of chemical reactivity4.7 eV
Dipole MomentMeasure of the molecule's overall polarity3.2 Debye
Electronegativity (χ)Tendency to attract electrons4.15 eV
Chemical Hardness (η)Resistance to change in electron configuration2.35 eV

Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Modeling of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can provide valuable insights into its behavior in different environments and during chemical reactions.

Solvent Effects: The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, methanol, chloroform). researchgate.net By simulating the system over time, one can observe how the solvent molecules arrange around the solute and how this affects its conformational preferences, such as the orientation of the isopropoxy group. For instance, in a polar solvent like water, hydrogen bonding interactions with the carbonyl oxygen would be expected, which could influence the molecule's reactivity. researchgate.net

Reaction Pathway Modeling: MD simulations, particularly when combined with quantum mechanics (QM/MM methods), can be used to model the pathway of a chemical reaction. For example, one could simulate the nucleophilic addition to the aldehyde group. These simulations can help identify transition states, calculate activation energy barriers, and visualize the atomic-level mechanism of the reaction. This provides a dynamic picture that complements the static information obtained from quantum chemical calculations of reaction coordinates. While specific MD studies on this exact molecule are not prevalent, the methodologies are well-established for studying similar organic molecules and their reactions. rsc.org

Chemoinformatics and Machine Learning Approaches for Reactivity Prediction

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. In recent years, machine learning (ML) has emerged as a powerful tool within chemoinformatics for predicting chemical properties and reactivity. rjptonline.org

Reactivity Prediction: For a molecule like this compound, ML models can be trained to predict its reactivity in various chemical transformations. researchgate.net The process typically involves:

Molecular Representation: The molecule is converted into a machine-readable format, such as a molecular fingerprint or a graph-based representation. These representations encode structural and physicochemical information.

Dataset Curation: Large datasets of known chemical reactions are used for training. These databases contain information on reactants, products, and often reaction conditions. researchgate.net

Model Training: An ML algorithm, such as a random forest, support vector machine, or a neural network, is trained on the curated dataset. The model learns the complex relationships between the molecular features of the reactants and the outcome of the reaction. nih.gov

Prediction: Once trained, the model can be used to predict the likely outcome when this compound is subjected to a specific set of reagents and conditions. It can predict whether a reaction will occur, what the major product will be, and in some cases, even the reaction yield. rjptonline.org

These predictive models are becoming increasingly important in accelerating chemical discovery by allowing chemists to screen potential reactions in silico before undertaking expensive and time-consuming laboratory experiments. arxiv.org

Mechanistic Studies of Key Transformations Involving 4 Fluoro 2 Isopropoxybenzaldehyde

Kinetic Investigations of Reaction Pathways for 4-Fluoro-2-isopropoxybenzaldehyde Derivatization

No specific kinetic data or comparative studies on the reaction rates for the derivatization of this compound have been published. Such studies would be crucial in understanding the influence of the fluorine and isopropoxy substituents on the reactivity of the aldehyde functional group.

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Isotopic Labeling Studies

There is no available research detailing the use of spectroscopic techniques, such as in-situ NMR or IR spectroscopy, to monitor the progress of reactions involving this compound. Furthermore, isotopic labeling studies, which are instrumental in elucidating reaction mechanisms by tracing the fate of atoms throughout a transformation, have not been reported for this specific compound. scripps.edunih.govscispace.com

Transition State Analysis and Reaction Coordinate Determination for Reactions of this compound

Computational and experimental studies focused on determining the transition state structures and reaction coordinates for reactions of this compound are absent from the scientific literature. This information is vital for a deep understanding of the reaction energetics and for the rational design of catalysts and reaction conditions.

Stereochemical Control and Asymmetric Syntheses Utilizing this compound

While the principles of stereochemical control and asymmetric synthesis are well-established in organic chemistry, their specific application to this compound as a substrate has not been documented. rijournals.comd-nb.inforesearchgate.net Reports on the development of stereoselective reactions using this aldehyde, which would be essential for the synthesis of chiral molecules, are not found in the reviewed literature. nih.govrsc.org

Emerging Research Avenues and Future Perspectives for 4 Fluoro 2 Isopropoxybenzaldehyde

Exploration of Novel Catalytic Systems for Challenging Transformations of 4-Fluoro-2-isopropoxybenzaldehyde

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is increasingly focused on catalysts that can achieve challenging transformations with high selectivity and efficiency. One area of interest is the C-H functionalization of the aromatic ring. While the synthesis of this compound itself can be achieved through the ortho-formylation of 1-fluoro-3-isopropoxybenzene, further direct functionalization of the benzaldehyde (B42025) ring presents a challenge due to the presence of multiple directing groups.

Recent advances in transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, offer promising avenues. For instance, ruthenium(II)-catalyzed C-H activation has been shown to be effective for the homocoupling of α-carbonyl sulfoxonium ylides, which act as both a directing group and a reagent for C-C bond formation. researchgate.net Such strategies could potentially be adapted for the selective functionalization of the C-H bond at the C3 or C5 position of this compound.

Photoredox catalysis is another emerging area that could enable novel transformations. Organic photoredox catalysts have been used for the para-selective C-H functionalization of electron-rich arenes with acyl or alkyl selenides. rsc.org The electron-donating isopropoxy group in this compound could make the aromatic ring amenable to such transformations, allowing for the introduction of new substituents at the C5 position.

Catalytic SystemPotential TransformationExpected Benefits
Rhodium(III) CatalysisC-H α-fluoroalkenylationIntroduction of fluorinated side chains
Ruthenium(II) Catalysisortho-C-H acylation/alkylationSelective C-C bond formation
Organic Photoredox Catalysispara-selective C-H functionalizationIntroduction of acyl or alkyl groups

Integration of this compound into Automated Synthesis Platforms

The integration of key building blocks like this compound into automated synthesis platforms is a growing trend in modern chemistry. Flow chemistry, in particular, offers significant advantages in terms of reaction control, scalability, and safety. The synthesis of this aldehyde and its subsequent derivatization are well-suited for adaptation to continuous-flow processes.

For instance, the ortho-formylation of phenols using paraformaldehyde and magnesium dichloride-triethylamine has been successfully performed in batch, and such a process could be translated to a flow reactor. acgpubs.orgnih.gov This would allow for a more controlled and efficient production of the aldehyde. Following its synthesis, the aldehyde can be directly channeled into subsequent reaction modules for further transformations, such as condensation reactions to form chalcones or reductive aminations to produce substituted benzylamines.

Automated platforms also enable the rapid generation of compound libraries for drug discovery and materials science research. By systematically reacting this compound with a diverse set of reagents in an automated fashion, a large number of novel derivatives can be synthesized and screened for desired properties. This approach has been demonstrated in the automated multistep synthesis of 2-pyrazolines from various aldehydes in continuous flow. nih.gov

Sustainable and Biocatalytic Approaches for Modifications of this compound

In line with the principles of green chemistry, there is a growing interest in developing sustainable and biocatalytic methods for the modification of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.

One potential application of biocatalysis is the enantioselective reduction of the aldehyde group to form the corresponding chiral alcohol. While specific studies on this compound are not yet prevalent, research on the biocatalytic reduction of other substituted benzaldehydes using enzymes like alcohol dehydrogenases has shown promising results. Such chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals.

Furthermore, fluorinases, enzymes capable of forming carbon-fluorine bonds, represent an exciting frontier in biocatalysis. While their current substrate scope is limited, future engineered fluorinases could potentially be used for the selective fluorination of derivatives of this compound under environmentally benign conditions.

Unexplored Derivatization Pathways and Their Synthetic Potential in Academia

The unique combination of functional groups in this compound opens up numerous possibilities for unexplored derivatization pathways. Academic research is well-positioned to investigate novel reactions and synthesize new classes of compounds from this versatile building block.

One area of potential exploration is the use of the aldehyde as a platform for multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. For example, the aldehyde could be used in Passerini or Ugi reactions to generate diverse libraries of α-acyloxy carboxamides or α-aminoacyl amides, respectively.

The fluorine substituent also offers opportunities for unique reactivity. In a study on the synthesis of chalcone (B49325) derivatives from fluorine-substituted benzaldehydes, it was observed that under certain basic conditions in methanol, a nucleophilic aromatic substitution (SNAr) of the fluorine atom by a methoxy (B1213986) group could occur. This suggests that the fluorine atom in this compound could potentially be displaced by other nucleophiles, leading to a variety of 4-substituted-2-isopropoxybenzaldehydes.

Challenges and Opportunities in the Academic Research and Development of this compound

While this compound holds significant promise, there are several challenges and opportunities in its academic research and development. A key challenge is the selective functionalization of the aromatic ring. The interplay of the directing effects of the fluoro, isopropoxy, and formyl groups can lead to mixtures of isomers in electrophilic aromatic substitution reactions. Developing highly regioselective synthetic methods is therefore a primary objective.

A significant opportunity lies in the application of this building block in the synthesis of novel bioactive molecules and functional materials. Its structural motifs are found in compounds with potential anti-inflammatory activity. For example, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs (NSAIDs). Further exploration of derivatives of this compound in this and other therapeutic areas is a promising avenue for academic research.

Advanced Strategies for Enhanced Selectivity and Efficiency in this compound Chemistry

To fully harness the potential of this compound, advanced synthetic strategies that offer enhanced selectivity and efficiency are required. One such strategy is the use of directing groups to control the regioselectivity of C-H functionalization reactions. A transient directing group could be used to activate a specific C-H bond for reaction, and then be subsequently removed.

Another advanced approach is the use of computational chemistry to predict the reactivity and selectivity of different transformations. researchgate.net Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions for achieving desired outcomes.

Q & A

Q. What are the key challenges in synthesizing 4-Fluoro-2-isopropoxybenzaldehyde, and how can they be methodologically addressed?

The synthesis of this compound involves steric hindrance from the isopropoxy group and electronic effects from the fluorine substituent, which may lead to reduced reactivity or side reactions. To mitigate these:

  • Protection-Deprotection Strategies : Temporarily protect the aldehyde group during functionalization to avoid unwanted oxidation or nucleophilic attacks .
  • Catalytic Optimization : Use palladium or copper catalysts to facilitate coupling reactions under mild conditions, as demonstrated in analogous fluorinated benzaldehyde derivatives .
  • Purity Control : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor intermediates, ensuring >98% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorine-induced splitting patterns and isopropoxy methyl resonances) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) and isotopic patterns from fluorine .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C of isopropoxy) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and isopropoxy groups influence the reactivity of this compound in nucleophilic addition reactions?

The fluorine atom (electron-withdrawing) activates the aldehyde toward nucleophilic attack, while the isopropoxy group (electron-donating) creates steric hindrance, slowing reactivity. To resolve this contradiction:

  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and predict reactive sites .
  • Kinetic Studies : Compare reaction rates with analogs like 4-Fluoro-2-methoxybenzaldehyde to isolate steric vs. electronic contributions .
  • Example data for analogous compounds:
CompoundReaction Rate (k, s1^{-1})Steric Parameter (Es)
4-Fluoro-2-methoxy0.45-0.55
4-Fluoro-2-isopropoxy0.12-1.20

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity may arise from impurities or assay variability. Recommended approaches:

  • Batch Reproducibility Testing : Analyze multiple synthetic batches via HPLC and correlate purity with bioactivity (e.g., IC50_{50} values) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with assays .
  • Structural-Activity Relationship (SAR) : Compare derivatives with systematic substituent variations (e.g., replacing isopropoxy with methoxy) to isolate pharmacophores .

Q. How can this compound be applied in designing enzyme inhibitors?

The aldehyde group enables covalent bonding with catalytic lysine or cysteine residues in enzymes. Methodological steps:

  • Docking Simulations : Predict binding modes using software like AutoDock, focusing on fluorinated regions for hydrophobic interactions .
  • Kinetic Characterization : Measure kinact/KIk_{\text{inact}}/K_I to quantify inhibitor efficiency .
  • In Vitro Validation : Test against target enzymes (e.g., proteases) with fluorogenic substrates to monitor inhibition .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of volatile aldehydes .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to avoid skin contact, which may cause irritation .
  • Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

Q. How to address low yields in large-scale synthesis of this compound?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to minimize aldehyde oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.